molecular formula C5H10N2O3 B7867405 2-[[(2R)-2-azaniumylpropanoyl]amino]acetate

2-[[(2R)-2-azaniumylpropanoyl]amino]acetate

Cat. No. B7867405
M. Wt: 146.14 g/mol
InChI Key: CXISPYVYMQWFLE-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(2R)-2-azaniumylpropanoyl]amino]acetate is a useful research compound. Its molecular formula is C5H10N2O3 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[[(2R)-2-azaniumylpropanoyl]amino]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[(2R)-2-azaniumylpropanoyl]amino]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-[[(2R)-2-azaniumylpropanoyl]amino]acetate involves the reaction of L-alanine with 2-bromoacetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting product is then reacted with (R)-2-aminopropanol to yield the final compound.

Starting Materials
L-alanine, 2-bromoacetic acid, sodium borohydride, (R)-2-aminopropanol

Reaction
Step 1: L-alanine is reacted with 2-bromoacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the intermediate 2-[(carboxymethyl)amino]acetic acid., Step 2: The intermediate is then reduced with sodium borohydride in the presence of a solvent such as methanol to yield the corresponding alcohol intermediate., Step 3: The alcohol intermediate is then reacted with (R)-2-aminopropanol in the presence of a coupling agent such as DCC and a catalyst such as DMAP to yield the final product, 2-[[(2R)-2-azaniumylpropanoyl]amino]acetate.

properties

IUPAC Name

2-[[(2R)-2-azaniumylpropanoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXISPYVYMQWFLE-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(2R)-2-azaniumylpropanoyl]amino]acetate

CAS RN

3997-90-8
Record name D-Alanylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3997-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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